molecular formula C11H13F3NO3S- B15050373 (2R)-2-(trifluoromethyl)azetidine 4-methylbenzene-1-sulfonate

(2R)-2-(trifluoromethyl)azetidine 4-methylbenzene-1-sulfonate

Cat. No.: B15050373
M. Wt: 296.29 g/mol
InChI Key: CDFFBCXHVADOPM-ZYRQIYSTSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(trifluoromethyl)azetidine 4-methylbenzene-1-sulfonate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a trifluoromethyl group attached to an azetidine ring, which is further linked to a 4-methylbenzene-1-sulfonate group. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable compound in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(trifluoromethyl)azetidine 4-methylbenzene-1-sulfonate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(trifluoromethyl)azetidine 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidine derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced products .

Mechanism of Action

The mechanism of action of (2R)-2-(trifluoromethyl)azetidine 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-(trifluoromethyl)azetidine 4-methylbenzene-1-sulfonate is unique due to its specific combination of an azetidine ring, a trifluoromethyl group, and a sulfonate group. This combination imparts distinct chemical and physical properties, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C11H13F3NO3S-

Molecular Weight

296.29 g/mol

IUPAC Name

4-methylbenzenesulfonate;(2R)-2-(trifluoromethyl)azetidine

InChI

InChI=1S/C7H8O3S.C4H6F3N/c1-6-2-4-7(5-3-6)11(8,9)10;5-4(6,7)3-1-2-8-3/h2-5H,1H3,(H,8,9,10);3,8H,1-2H2/p-1/t;3-/m.1/s1

InChI Key

CDFFBCXHVADOPM-ZYRQIYSTSA-M

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1CN[C@H]1C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1CNC1C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.